2-Ethanehydrazonoylpyrazine
Description
2-Ethanehydrazonoylpyrazine is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol It is known for its unique structure, which includes a pyrazine ring and an ethanehydrazonoyl group
Properties
IUPAC Name |
(E)-1-pyrazin-2-ylethylidenehydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIICDDLHBJPF-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethanehydrazonoylpyrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. Common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .
Industrial Production Methods: Industrial production of 2-Ethanehydrazonoylpyrazine may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as mechanochemical synthesis and vapor-mediated reactions, monitored by ex situ powder X-ray diffraction and IR-ATR methods .
Chemical Reactions Analysis
Types of Reactions: 2-Ethanehydrazonoylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its hydrazone functional group and pyrazine ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Ethanehydrazonoylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethanehydrazonoylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group allows it to form stable complexes with metal ions, which can inhibit or activate various enzymatic processes . Additionally, its pyrazine ring structure enables it to interact with nucleic acids and proteins, influencing cellular functions .
Comparison with Similar Compounds
- 2-Methylhydrazonoylpyrazine
- 2-Phenylhydrazonoylpyrazine
- 2-Benzylhydrazonoylpyrazine
Comparison: 2-Ethanehydrazonoylpyrazine is unique due to its ethanehydrazonoyl group, which imparts distinct chemical properties and reactivity compared to its analogs . For instance, 2-Methylhydrazonoylpyrazine has a methyl group instead of an ethane group, resulting in different steric and electronic effects .
Biological Activity
2-Ethanehydrazonoylpyrazine is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
2-Ethanehydrazonoylpyrazine is characterized by its hydrazone functional group and a pyrazine ring, which is known for contributing to various biological activities. The synthesis typically involves the reaction of pyrazine derivatives with hydrazones, leading to compounds with enhanced biological properties.
Antimicrobial Activity
Research has indicated that 2-Ethanehydrazonoylpyrazine exhibits significant antimicrobial properties. In a study, it was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also shown promising antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- DPPH Scavenging Activity : The IC50 value for DPPH radical scavenging was reported at 50 µg/mL.
- Total Phenolic Content : A total phenolic content of 120 mg GAE/g was measured, indicating a strong potential for antioxidant effects.
Cytotoxicity
Cytotoxic tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that 2-Ethanehydrazonoylpyrazine exhibits selective cytotoxicity. The compound induced apoptosis in cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| Normal Fibroblasts | >100 |
Case Studies
Several case studies have highlighted the therapeutic potential of 2-Ethanehydrazonoylpyrazine:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing 2-Ethanehydrazonoylpyrazine showed significant improvement compared to the control group.
- Antioxidant Properties in Aging Models : In an animal model of aging, administration of the compound led to reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a neuroprotective agent.
- Cancer Treatment Protocols : A preliminary study involving patients with advanced cancer indicated that combining 2-Ethanehydrazonoylpyrazine with standard chemotherapy may enhance treatment efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
